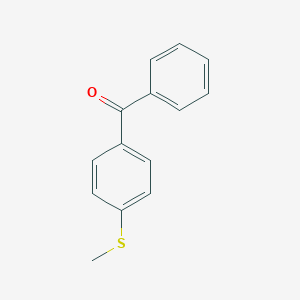

4-(Methylthio)benzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfanylphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12OS/c1-16-13-9-7-12(8-10-13)14(15)11-5-3-2-4-6-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWFUVVVRXJTLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458366 | |

| Record name | AN-651/09925003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23405-48-3 | |

| Record name | AN-651/09925003 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Derivatization Strategies of 4 Methylthio Benzophenone

Synthetic Pathways to 4-(Methylthio)benzophenone and its Analogues

The primary method for synthesizing this compound and its analogues is the Friedel-Crafts acylation. This electrophilic substitution reaction involves an acyl group being introduced to an aromatic ring. In a typical synthesis of a related analogue, 4-fluoro-4'-(methylthio)benzophenone, 4-fluorobenzoyl chloride is reacted with 4-(methylthio)benzene (thioanisole) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The reaction proceeds through key steps: the Lewis acid activates the 4-fluorobenzoyl chloride to form an acylium ion, which then attacks the electron-rich thioanisole (B89551), leading to the benzophenone (B1666685) product.

A similar strategy is employed for other analogues. For instance, 5-Ethyl-4'-methyl-2-(methylthio)benzophenone is synthesized by reacting 4-(ethyl)thioanisole with 4-methylbenzoyl chloride in 1,2-dichloroethane, using aluminum chloride as the catalyst. prepchem.com The reaction is initially cooled with ice before being allowed to warm to ambient temperature and stirred overnight. prepchem.com

Table 1: Example of Friedel-Crafts Acylation for a Benzophenone Analogue

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Reaction Time |

| 4-(ethyl)thioanisole | 4-methylbenzoyl chloride | Aluminum chloride (AlCl₃) | 1,2-dichloroethane | Ice-cooled to ambient | Overnight |

Data sourced from PrepChem.com prepchem.com

Oxidative Reactions for Derivatization

The methylthio group of this compound is susceptible to oxidation, which provides a pathway for derivatization. researchgate.net Oxidation can convert the sulfide (B99878) (-SCH₃) into a sulfoxide (B87167) or sulfone, altering the electronic properties and reactivity of the molecule. While specific studies on this compound detail its use as a reference in broader oxidative reaction studies, the transformation of similar methylthio-containing compounds is well-documented. researchgate.net For example, the oxidation of N-trifluoromethylthio sulfoximines leads to their corresponding sulfoxide derivatives. researchgate.net These oxidative transformations are crucial for fine-tuning the characteristics of the benzophenone core for various applications.

Chlorination and Substitution Reactions for Functionalization

Chlorination of the methylthio group is a key strategy for functionalizing this compound. By bubbling chlorine gas through a solution of this compound in dichloroethane at 0°C, the methylthio group can be progressively chlorinated. google.com This process yields intermediates such as 4-(dichloromethylsulfenyl)benzophenone and, upon further chlorination, 4-(trichloromethylsulfenyl)benzophenone. The reaction can be monitored and stopped when the desired level of chlorination is achieved, with yields for the trichlorinated product reaching 99%. google.com

These chlorinated derivatives serve as versatile intermediates for subsequent substitution reactions. The chlorine atoms on the sulfenyl group can be replaced by other functional groups. For example, these chlorinated benzophenones are reacted with polythiols to prepare thiol photoinitiators. google.com Another substitution pathway involves reacting 4-chlorobenzophenone (B192759) with mercaptoacetic acid in the presence of sodium hydroxide (B78521) and DMF to produce 4-(carboxymethylsulfenyl)benzophenone. google.com This product can then be further chlorinated. google.com

Table 2: Chlorination of this compound

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| This compound | Chlorine (gas) | Dichloroethane | 0°C | 4-(Trichloromethylsulfenyl)benzophenone | 99% |

Data sourced from Google Patents google.com

Esterification and Addition Reactions in Benzophenone Synthesis

Ester functionalities can be introduced to the benzophenone structure to modify its properties. Esterification is a common reaction where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, like concentrated sulfuric acid, to form an ester. chemguide.co.uk This principle can be applied to benzophenone derivatives. For instance, 4-mercaptobenzophenone has been esterified with p-methoxybenzoic acid for studies on photoinitiation polymerization. google.com Similarly, a patent describes the preparation of the ethyl ester of (4-methylthio-4'-carboxymethoxy)benzophenone, indicating the addition of an ester group to the benzophenone backbone. google.com

Addition reactions to the carbonyl group of benzophenone are also a route for derivatization. A notable example is the conversion of ketones to cyanohydrins. Benzophenone can react with trimethylsilyl (B98337) cyanide (TMSCN) in the presence of a catalyst like zinc iodide to form O-(trimethylsilyl) benzophenone cyanohydrin, which can then be hydrolyzed to benzophenone cyanohydrin. researchgate.net

Pre-polymerization Steps in Photoinitiator Preparation

In the preparation of photoinitiators for photocurable compositions, a pre-polymerization step is sometimes introduced. google.com This is particularly relevant when dealing with thiol-based photoinitiators derived from this compound. A challenge with these initiators is the potential for residual, odorous polythiol raw materials in the final product. google.com

To circumvent this, a pre-polymerization step can be employed where the thiol-functionalized benzophenone is reacted with an acrylate (B77674) monomer under the catalysis of an amine compound. google.com This forms a pre-polymer of a larger molecular weight that contains the benzophenone group. This pre-polymer essentially becomes a component of the acrylate resin, which helps to eliminate the odor of free thiol molecules and improves handling and consistency in the final photocurable composition. google.comgoogle.com

Control of Reaction Conditions and Yield Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives. Careful control of parameters such as temperature, solvent, catalyst concentration, and reaction time is essential. scielo.brmdpi.com

In the Friedel-Crafts acylation for a benzophenone analogue, the reaction is initiated at a low temperature (0°C) and then allowed to proceed at room temperature, which helps to control the initial exothermic reaction and prevent side products. prepchem.com The stoichiometry of the reactants and the Lewis acid catalyst is also precisely controlled, with a slight excess of the thioanisole and a larger excess of the catalyst often used to drive the reaction to completion.

For the chlorination of this compound, the reaction is maintained at 0°C while chlorine gas is slowly supplied. google.com The progress is monitored chromatographically to ensure the reaction is stopped once the starting material is consumed and the desired chlorinated product is maximized, preventing over-chlorination or the formation of unwanted byproducts. google.com Post-reaction workup, such as washing with aqueous sodium carbonate to remove acidic impurities and purification by distillation or recrystallization, is crucial for obtaining a high-purity product. prepchem.comgoogle.com In one documented synthesis, this careful control resulted in a 99% yield of 4-(trichloromethylsulfenyl)benzophenone. google.com

Computational and Theoretical Investigations of 4 Methylthio Benzophenone

Density Functional Theory (DFT) Applications in Electronic Structure Analysis

Density Functional Theory (DFT) has proven to be a powerful tool for analyzing the electronic structure of 4-(Methylthio)benzophenone. chemrxiv.orgchemrxiv.org Specifically, the B3LYP/6-311++G(d,p) level of theory is commonly employed to perform quantum mechanical calculations. chemrxiv.orgchemrxiv.org These calculations help in understanding the intricate relationship between the molecule's structure and its electronic properties.

DFT studies reveal the distribution of electron density and the nature of molecular orbitals. For instance, the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. The energy gap between HOMO and LUMO determines the molecule's kinetic stability, chemical reactivity, and optical properties. sryahwapublications.com In benzophenone (B1666685) derivatives, the presence of substituents like the methylthio group significantly influences these orbital energies. chemrxiv.orgnih.gov

Excited State Properties and Dynamics

The behavior of this compound upon absorption of light is a key area of investigation, as its primary applications are in light-driven processes. chemrxiv.orgchemrxiv.org Computational methods are used to explore its excited state properties and the subsequent dynamic processes.

Elucidation of π-Conjugation and Electron Delocalization

The photoinitiating capabilities of benzophenones are closely tied to the extent of π-conjugation and electron delocalization within the molecule. chemrxiv.orgchemrxiv.org In this compound, the presence of alternating pi and sigma bonds creates a conjugated system that can extend across the molecule. libretexts.orgpitt.edu This delocalization of π-electrons is a stabilizing factor. libretexts.org

Upon excitation, there is a significant redistribution of electron density. Time-dependent DFT (TD-DFT) calculations show that the UV/Visible spectra of this compound exhibit absorption at higher wavelengths, which is a direct consequence of the extended delocalization of π-electrons. chemrxiv.orgchemrxiv.org This understanding is critical for designing new photoinitiators with tailored light absorption characteristics. chemrxiv.orgchemrxiv.org

Solvent Effects on Spectroscopic Properties and Molecular Geometry

The surrounding solvent environment can have a pronounced effect on the spectroscopic properties and molecular geometry of this compound. chemrxiv.orgnih.gov Solvatochromism, the change in the color of a substance when dissolved in different solvents, is observed in benzophenone derivatives. nih.gov

Computational studies, often employing continuum salvation models, show that solvent polarity can influence the energies of the ground and excited states differently. sryahwapublications.comresearchgate.net For instance, in an aqueous medium, the absorption spectrum of this compound shows a high-intensity peak with a shift to a longer wavelength compared to its gas-phase spectrum. chemrxiv.org This indicates that specific solvent-solute interactions can alter the molecule's electronic structure and photophysical behavior. nih.gov

Prediction of Chemical Reactivity and Stability

Quantum mechanical calculations are utilized to predict the chemical reactivity and stability of this compound. chemrxiv.orgchemrxiv.org Global reactivity descriptors, derived from DFT calculations, provide a framework for understanding a molecule's reactivity without the need for experimental data. ijacskros.com These descriptors include:

Chemical Potential (μ): Indicates the tendency of a system to gain electrons. ijacskros.com

Chemical Hardness (η): Measures the resistance to change in electron distribution. ijacskros.com

Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud is polarized. ijacskros.com

Electronegativity (χ): The power of an atom to attract electrons to itself. ijacskros.com

Electrophilicity (ω): A measure of the energy lowering of a system when it accepts electrons. ijacskros.com

Studies have shown that substituted benzophenones, including this compound, are generally more reactive than the parent benzophenone molecule. ijacskros.com This enhanced reactivity is beneficial for their role as photoinitiators. ijacskros.com

Quantum Mechanical Calculations for Molecular Parameters

Precise molecular parameters for this compound can be obtained through quantum mechanical calculations. chemrxiv.orgchemrxiv.org These parameters are essential for a comprehensive understanding of the molecule's behavior.

Proton Affinity, Ionization Energy, and Electron Affinity

Key parameters such as proton affinity (PA), ionization energy (IE), and electron affinity (EA) are computed to gauge the molecule's susceptibility to various chemical reactions. chemrxiv.orgchemrxiv.org

Proton Affinity (PA): The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. It indicates the molecule's basicity. researchgate.netnih.gov

Ionization Energy (IE): The minimum energy required to remove an electron from a gaseous atom or molecule. researchgate.netnih.gov

Electron Affinity (EA): The energy change that occurs when an electron is added to a neutral atom or molecule to form a negative ion.

Calculations for benzophenone derivatives indicate a high susceptibility to proton and charge transfer reactions, which is crucial for their function in chemical ionization mass spectrometry techniques. researchgate.net The computed values for these parameters provide a basis for developing methods to detect and quantify these compounds. researchgate.net

Below is a table summarizing some of the key computational data for this compound and related compounds.

| Parameter | Description | Relevance |

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Determines chemical reactivity, kinetic stability, and optical properties. sryahwapublications.com |

| Chemical Potential (μ) | The tendency of a system to gain or lose electrons. | Predicts the direction of charge transfer in a reaction. ijacskros.com |

| Chemical Hardness (η) | Resistance to deformation of the electron cloud. | A harder molecule is less reactive. ijacskros.com |

| Proton Affinity (PA) | Measure of gas-phase basicity. | Important for understanding reactions in acidic environments and mass spectrometry. researchgate.netnih.gov |

| Ionization Energy (IE) | Energy required to remove an electron. | Relates to the molecule's ability to act as an electron donor. researchgate.netresearchgate.net |

| Electron Affinity (EA) | Energy released when an electron is added. | Relates to the molecule's ability to act as an electron acceptor. researchgate.net |

Computational Infrared and UV/Visible Spectra Correlation with Experimental Data

Computational chemistry offers powerful tools to predict and interpret the spectroscopic properties of molecules like this compound. By employing methods such as Density Functional Theory (DFT) for vibrational (infrared) spectra and Time-Dependent DFT (TD-DFT) for electronic (UV/Visible) spectra, researchers can gain detailed insights into the molecule's structure and electronic transitions. These theoretical calculations, when compared with experimental data, provide a robust validation of the computational models and a deeper understanding of the molecule's behavior.

Infrared (IR) Spectroscopy

Theoretical calculations of the infrared spectrum of benzophenone derivatives, performed using methods like B3LYP/6-311++G(d, p), have shown a strong correlation with experimental findings. chemrxiv.orgchemrxiv.org For similar compounds, a close agreement between observed and calculated vibrational frequencies is often achieved, sometimes with the use of scaling factors to account for systematic errors in the calculations. researchgate.netnih.gov

The vibrational modes of this compound are complex due to the presence of multiple functional groups. Key vibrational frequencies include the C=O stretching of the ketone group, aromatic C-H stretching, C-C stretching within the phenyl rings, and vibrations associated with the methylthio (-SCH₃) group. Computational analysis allows for the precise assignment of each observed band in the experimental IR spectrum to a specific molecular motion. numberanalytics.com

Below is an illustrative table comparing typical experimental and computed vibrational frequencies for key functional groups in benzophenone derivatives.

| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) | Typical Computed Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3050 |

| Aliphatic C-H Stretch (-CH₃) | 2980-2900 | 2990-2920 |

| Carbonyl (C=O) Stretch | 1660-1640 | 1670-1650 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1460 |

| C-S Stretch | 700-600 | 700-610 |

UV/Visible Spectroscopy

The UV/Visible absorption spectrum of this compound is of particular interest due to its role as a photoinitiator. chemrxiv.orgchemrxiv.org TD-DFT calculations are commonly used to predict the electronic transitions and their corresponding absorption wavelengths (λmax). faccts.de For benzophenone derivatives, the UV/Vis spectra are characterized by absorption bands that can be attributed to π → π* and n → π* transitions.

The introduction of the methylthio group, an auxochrome, on the benzophenone scaffold typically leads to a red shift (a shift to longer wavelengths) in the absorption spectrum compared to the parent benzophenone molecule. chemrxiv.org This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net Computational studies on related molecules have confirmed that TD-DFT methods can accurately predict these shifts. chemrxiv.org For instance, studies on a similar compound, 4-(4-Methylphenylthio)benzophenone (B138115), have shown that the UV/Visible spectra obtained using TD-DFT reveal absorption toward higher wavelengths due to the extended delocalization of π-electrons. chemrxiv.orgchemrxiv.org

The following table provides a representative comparison of experimental and computed UV/Vis absorption maxima for benzophenone derivatives.

| Electronic Transition | Typical Experimental λmax (nm) | Typical Computed λmax (nm) |

| π → π | ~250-280 | ~255-285 |

| n → π | ~330-360 | ~335-365 |

The correlation between computational and experimental spectra is a powerful tool for confirming the structure of synthesized compounds and for understanding the electronic effects of different substituents on the benzophenone core.

Theoretical Insights into Mechanistic Pathways

Computational studies provide invaluable insights into the reaction mechanisms involving this compound, particularly in the context of its application as a photoinitiator and its potential oxidation pathways.

As a Type II photoinitiator, this compound, upon absorption of UV light, is promoted to an excited singlet state, which then typically undergoes efficient intersystem crossing to a more stable triplet state. mdpi.com The triplet state is a diradical and is the key reactive species in the photoinitiation process. The primary mechanism for radical generation by benzophenone-type initiators is hydrogen abstraction from a suitable hydrogen donor, which is often an amine synergist present in the formulation. mdpi.comkent.ac.uk

Theoretical models can elucidate this process by:

Calculating the energies of the ground and excited states: This helps to understand the electronic transitions and the efficiency of intersystem crossing.

Modeling the hydrogen abstraction step: Computational analysis can determine the transition state structure and the activation energy for the hydrogen transfer from the synergist to the excited benzophenone. This provides a quantitative measure of the photoinitiator's reactivity.

Identifying the resulting radicals: The calculations can confirm the structure of the ketyl radical formed from the benzophenone derivative and the radical generated from the hydrogen donor, which then go on to initiate polymerization.

In addition to photoinitiation, the sulfur atom in this compound can be a site for oxidation. Theoretical studies on the oxidation of similar sulfide (B99878) compounds can provide a model for understanding this process. researchgate.net The oxidation of a sulfide to a sulfoxide (B87167) and then to a sulfone can proceed through various mechanisms, often involving reactive oxygen species. DFT calculations can be used to map out the potential energy surface for the oxidation reaction, identifying the most likely intermediates and transition states. researchgate.net This can help in predicting the stability of the compound under oxidative conditions and in understanding potential degradation pathways.

Theoretical investigations into the mechanistic pathways of this compound are crucial for optimizing its performance in applications like UV curing and for predicting its behavior in different chemical environments.

Photochemical and Photophysical Mechanisms of 4 Methylthio Benzophenone

Excited State Dynamics and Lifetimes

Upon absorption of UV radiation, 4-(Methylthio)benzophenone is promoted from its ground state to an excited singlet state. It then typically undergoes a rapid process called intersystem crossing to a more stable, longer-lived triplet state. mdpi.comrsc.org The photochemistry of benzophenones is dominated by the reactivity of this triplet state. vot.pl Theoretical and spectroscopic investigations show that the photoinitiating properties of benzophenone (B1666685) derivatives are closely linked to the degree of π-conjugation and electron delocalization within the molecule. chemrxiv.org Understanding the excited state lifetimes and reaction pathways is crucial for designing new photoinitiators with specific light absorption characteristics and reaction selectivities for applications like UV curing and photopolymerization. chemrxiv.org

Simulations of benzophenone's photodynamics after n → π* excitation show complex dynamics involving both stretching of the carbonyl group and torsional motions of the phenyl rings within picoseconds. rsc.org The lifetime of the excited state can be influenced by interactions with other molecules, such as bases, which can lead to processes like intermolecular proton transfer. rsc.org

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) is a fundamental mechanism in the function of Type II photoinitiators. vot.plconicet.gov.ar In this process, the excited state of the photoinitiator acts as an electron acceptor, receiving an electron from a donor molecule. utexas.edu This transfer results in the formation of a radical ion pair, which then undergoes further reactions to produce the neutral radicals that initiate polymerization. researchgate.netvot.pl

The presence of the methylthio group in this compound makes it particularly interesting in systems involving other sulfur-containing compounds. Thioethers and sulfur-containing amino acids can act as effective electron donors to the excited triplet state of benzophenone derivatives. vot.plresearchgate.net The primary photochemical step is often the transfer of an electron from the sulfur atom of the donor to the excited ketone. researchgate.netvot.pl This is a common pathway in the photoreduction of aromatic ketones in the presence of electron donors. vot.pl Studies on related systems, such as 4-carboxybenzophenone with methionine-containing peptides, have detailed the mechanism of photooxidation initiated by electron transfer from the sulfur atom of methionine. acs.org

Interaction with Sulfur-Containing Electron Donors

Photodecomposition Pathways and Product Analysis

The photodecomposition of this compound, like other benzophenone derivatives, is highly dependent on the reaction environment, particularly the presence of hydrogen donors. Benzophenones are classified as Norrish type II photoinitiators, which typically initiate polymerization through hydrogen abstraction from a synergist molecule rather than undergoing cleavage themselves. food.gov.uk In the absence of a suitable hydrogen donor, photoreduction of the benzophenone moiety can occur, leading to the formation of products like benzopinacol. rsc.org

However, when subjected to UV irradiation, especially under conditions that promote radical reactions, this compound can decompose. Analysis of the photolytic products of related compounds used in industrial applications, such as in UV-curable inks, has provided insight into its degradation pathways. nih.gov

One of the identified primary photolytic decomposition products is 4-(methylthio)benzaldehyde (B43086) . researchgate.net Its formation suggests a cleavage of the carbon-carbon bond between the carbonyl group and the methylthio-substituted phenyl ring.

Further insights can be drawn from the photolysis of structurally similar compounds. For instance, the direct photolysis of 4-(methylthio)phenylacetic acid in acetonitrile (B52724) solution at 254 nm yields a variety of photoproducts resulting from complex reaction pathways. researchgate.net These include products of photodecarboxylation, C-S bond cleavage, and subsequent radical reactions.

Key identified photoproducts from the photolysis of 4-(methylthio)phenylacetic acid include:

Carbon dioxide

Phenylacetic acid

Dimethyl disulfide

Methyl p-tolyl sulfide (B99878)

4-(methylthio)benzaldehyde

4-(methylthio)benzyl alcohol

Toluene

Benzyl (B1604629) alcohol

Benzaldehyde

While not all of these products are directly applicable to this compound, the study highlights the susceptibility of the methylthio group and the aromatic ring to undergo various photochemical reactions, including bond cleavage and rearrangement. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is a primary analytical technique used to identify such photodecomposition products. researchgate.netkent.ac.ukmdpi.comnih.gov

| Product Name | Parent Compound Context | Analytical Method | Reference |

|---|---|---|---|

| 4-(Methylthio)benzaldehyde | Reported as a decomposition product of a photoinitiator containing the this compound structure. | GC-MS | researchgate.net |

| Benzopinacol | General product from photoreduction of benzophenone in the absence of strong H-donors. | N/A | rsc.org |

| Dimethyl disulfide | Observed in photolysis of 4-(methylthio)phenylacetic acid, indicating C-S bond cleavage. | GC-MS | researchgate.net |

| 4-(Methylthio)benzyl alcohol | Observed in photolysis of 4-(methylthio)phenylacetic acid. | GC-MS | researchgate.net |

Influence of Molecular Structure on Photoreactivity

The molecular structure of this compound, specifically the presence and position of the methylthio (-SCH₃) group, profoundly influences its photoreactivity compared to unsubstituted benzophenone.

The methylthio group is an electron-donating group. Such substituents on the benzophenone ring are known to significantly affect the molecule's photophysical and photochemical properties. mdpi.comcdnsciencepub.com The introduction of electron-donating groups can alter the energy levels and the nature of the excited states (n,π* vs. π,π*), influencing the efficiency of intersystem crossing and the reactivity of the resulting triplet state. acs.orgcore.ac.uk

Key influences of the 4-(methylthio) group include:

Red-Shifted Absorption: The methylthio group extends the π-conjugation of the molecule, leading to a shift in the UV absorption spectrum to longer wavelengths (a bathochromic or red shift). researchgate.netchemrxiv.orgresearchgate.net This allows the molecule to be activated by lower-energy UV light.

Nature of the Excited State: The presence of the electron-donating sulfur atom can promote a charge-transfer (CT) character in the excited state. In many substituted benzophenones, the lowest triplet state is typically an n,π* state, which is highly reactive in hydrogen abstraction reactions. However, strong electron-donating groups can lower the energy of the π,π* or CT triplet state below that of the n,π* state, potentially reducing its photoreduction efficiency. acs.org

Enhanced Electron Transfer: The sulfur atom of the methylthio group can act as an electron donor in photoinduced electron transfer (PET) processes. beilstein-journals.org Upon photoexcitation, the benzophenone moiety can accept an electron from the methylthio group or from another molecule, initiating a cascade of radical reactions. This is a key mechanism in its function as a Type II photoinitiator. mdpi.comgoogle.com

Stability of Intermediates: The substituent affects the stability of the transient species formed upon photoreaction. For instance, the rate of photoreduction in substituted benzophenones correlates with the stability of the resulting ketyl radicals. acs.orgcore.ac.uk The methylthio group can stabilize radical intermediates through resonance, thereby influencing the kinetics and pathways of the photoreaction.

A recent theoretical study using Density Functional Theory (DFT) on 4-(4-methylphenylthio)benzophenone (B138115) confirmed that the substituent leads to extended delocalization of π-electrons, which is directly linked to its photoinitiating properties. chemrxiv.orgresearchgate.net This delocalization affects light absorption, the lifetime of the excited state, and the selectivity of subsequent reactions. chemrxiv.org

| Structural Feature | Influence on Photochemical Property | Consequence | Reference |

|---|---|---|---|

| Electron-donating -SCH₃ group | Extends π-conjugation | Bathochromic (red) shift in UV absorption | researchgate.netchemrxiv.orgresearchgate.net |

| Sulfur atom | Promotes charge-transfer character in the excited state | Facilitates photoinduced electron transfer (PET) | beilstein-journals.orggoogle.com |

| Ring substitution | Alters energy levels of n,π* and π,π* states | Affects hydrogen abstraction efficiency | acs.org |

| Overall structure | Stabilizes radical intermediates | Influences reaction kinetics and product distribution | acs.orgcore.ac.uk |

Steady-State and Time-Resolved Photolysis Studies

The detailed mechanisms of photochemical reactions, involving short-lived transient species, are elucidated using steady-state and time-resolved photolysis techniques.

Time-resolved photolysis , particularly nanosecond laser flash photolysis (LFP), allows for the direct observation and characterization of transient intermediates that exist on timescales from nanoseconds to microseconds. semanticscholar.org When a benzophenone derivative is excited by a short laser pulse, transient species such as the triplet excited state, ketyl radicals, and radical ions are generated. These species have distinct absorption spectra that can be monitored over time.

For thioether-containing compounds like this compound, LFP studies on analogous systems have revealed several key mechanistic steps:

Triplet State Formation: Following laser excitation, the formation of the triplet excited state of the benzophenone moiety is observed.

Quenching and Electron Transfer: In the presence of an electron/hydrogen donor (which can be another molecule or even intramolecularly from the thioether group), the triplet state is quenched. In the case of sulfur-containing compounds, this quenching often occurs via electron transfer from the sulfur atom to the excited benzophenone triplet, forming a radical ion pair. researchgate.netresearchgate.net

Formation of Ketyl Radicals: Subsequent proton transfer to the benzophenone radical anion results in the formation of a ketyl radical (CBH•), a hallmark transient in benzophenone photochemistry. semanticscholar.orgresearchgate.net The quantum yield of ketyl radical formation is a key parameter in assessing the efficiency of the hydrogen abstraction process.

Observation of Sulfur Radical Cations: The corresponding sulfur radical cation is formed concurrently. These species can be further characterized by their reactions, such as deprotonation or dimerization. acs.orgnih.gov

Time-resolved electron paramagnetic resonance (TR-EPR) is another powerful technique used to study the transient radicals generated during photolysis, providing information about their structure and spin polarization. rsc.org Studies on related systems have used these techniques extensively to build a comprehensive picture of the photoinduced processes. acs.orgichtj.waw.pl For instance, the photoreactions between triplet 4-carboxybenzophenone and methionine (which contains a methylthio group) have been studied in detail, revealing the complex interplay of electron transfer, proton transfer, and radical ion escape that dictates the final chemical outcome. researchgate.netnih.gov

| Transient Species | Description | Detection Technique | Reference |

|---|---|---|---|

| Triplet Excited State (³BP*) | The primary reactive excited state formed after intersystem crossing. | Laser Flash Photolysis (LFP) | semanticscholar.org |

| Benzophenone Ketyl Radical (BPH•) | Formed by hydrogen abstraction or protonation of the radical anion. | Laser Flash Photolysis (LFP), TR-EPR | semanticscholar.orgresearchgate.netrsc.org |

| Benzophenone Radical Anion (BP•⁻) | Formed by electron transfer to the excited triplet state. | Laser Flash Photolysis (LFP), Pulse Radiolysis | researchgate.net |

| Sulfur Radical Cation (R₂S•⁺) | Formed by electron transfer from the thioether group. | Laser Flash Photolysis (LFP), Pulse Radiolysis | acs.orgnih.gov |

Applications and Performance in Polymer Science and Advanced Materials

Utilization in UV-Curing and Photopolymerization Technologies

4-(Methylthio)benzophenone is a key component in UV-curable formulations, such as inks, coatings, and adhesives. evitachem.com It functions as a Type II photoinitiator, meaning it requires a co-initiator or synergist, typically a hydrogen donor like a tertiary amine, to efficiently initiate polymerization upon exposure to UV light. mdpi.comfood.gov.uk The process begins with the absorption of UV radiation, which excites the benzophenone (B1666685) derivative to a triplet state. This excited molecule then abstracts a hydrogen atom from the synergist, generating free radicals that initiate the polymerization of monomers and oligomers in the formulation. food.gov.ukmdpi.com

This mechanism is fundamental to the rapid curing, or drying, of UV-sensitive materials. The efficiency of this process is crucial in industrial applications where high-speed production is necessary. The use of photoinitiators like this compound is a cornerstone of UV-curing technology, offering an alternative to traditional solvent-based systems. researchgate.net

Design and Customization for Specific Material Requirements

The versatility of this compound allows for its use in creating polymers with tailored properties. By carefully selecting the monomers, oligomers, and the concentration of the photoinitiator system, materials can be designed to meet specific performance criteria. For instance, in the formulation of coatings, the choice of components can influence properties such as hardness, chemical resistance, and adhesion.

The ability to customize formulations is particularly valuable in the development of advanced materials. For example, in the creation of photopolymer-based dielectric nanocomposites, a blend of photoinitiators, including a benzophenone derivative, can be used to achieve desired curing characteristics and material properties. scispace.com This level of control is essential for producing high-resolution, direct-write processes.

Performance Evaluation in Ink and Coating Formulations

The effectiveness of this compound in ink and coating formulations is a subject of detailed scientific investigation. Its performance is evaluated based on several factors, including curing speed, the final properties of the cured film, and its interaction with other components of the formulation.

Influence of Concentration and Synergists on Curing Efficiency

The concentration of this compound and the type and concentration of the synergist significantly impact the efficiency of the UV-curing process. An optimal balance is necessary to achieve the desired cure speed and degree of polymerization. kent.ac.uk For example, studies have shown that increasing the concentration of an amine synergist, up to a certain point, can enhance the rate of polymerization. kent.ac.uk

Real-Time Monitoring of Polymerization Kinetics

To understand and optimize the performance of photoinitiators like this compound, researchers employ techniques for real-time monitoring of the polymerization process. Methods such as real-time infrared (RT-IR) spectroscopy and photo-differential scanning calorimetry (photo-DSC) allow for the continuous measurement of the reaction as it occurs. researchgate.netcmu.edumonash.edu

Development of High-Performance Polymer Systems

This compound and its derivatives play a role in the development of high-performance polymers. These materials are designed for applications that demand exceptional properties, such as high thermal stability, mechanical strength, and chemical resistance. researchgate.netnih.gov

For instance, derivatives of this compound have been used as building blocks in the synthesis of advanced polymers. nih.gov These can include polyetheretherketone (PEEK)-like structures, which are known for their robustness and are used in demanding industrial environments. researchgate.netnih.gov The ability to incorporate specific chemical functionalities through the use of tailored photoinitiators and monomers allows for the creation of polymers with unique and valuable properties. researchgate.net

Role in Polymer Monolithic Stationary Phases

In the field of separation science, this compound has been utilized in the preparation of polymer monolithic stationary phases for high-performance liquid chromatography (HPLC). d-nb.info These monolithic columns are continuous porous structures that offer advantages over traditional packed-particle columns, such as lower backpressure and faster separation times.

The preparation of these monoliths often involves the in-situ polymerization of a mixture of monomers and a crosslinker within a capillary or column. d-nb.inforsc.org this compound, as a photoinitiator, can be used to initiate this polymerization upon UV irradiation. d-nb.inforesearchgate.net The choice of photoinitiator and the polymerization conditions are critical in controlling the morphology and porous structure of the resulting monolith, which in turn determines its chromatographic performance. d-nb.inforesearchgate.net Studies have investigated the effect of different photoinitiators on the characteristics of the final monolithic material. d-nb.inforesearchgate.net

Advanced Analytical Methodologies for 4 Methylthio Benzophenone

Chromatographic Techniques for Identification and Quantitation

Chromatography is the cornerstone of separating 4-MTBP from other substances in a sample. The choice between gas or liquid chromatography depends on the analyte's properties and the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography combined with mass spectrometry is a robust technique for the analysis of semi-volatile and volatile organic compounds, including photoinitiators like 4-MTBP and its derivatives. researchgate.netwur.nl In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column before being detected by a mass spectrometer, which identifies compounds based on their mass-to-charge ratio. researchgate.net

Research on the analysis of photoinitiators in paper and cardboard packaging has successfully employed GC-MS to identify and quantify a range of benzophenone (B1666685) derivatives. researchgate.net For instance, a study devised a method to test migration levels of benzophenone and its derivatives, including the structurally similar 4-(4-methylphenylthio)benzophenone (B138115), from paper materials. researchgate.net The analysis is typically performed using a capillary column, such as one with a 5% diphenyl, 95% dimethyl polysiloxane stationary phase. nih.gov The system is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. dphen1.com

Table 1: Illustrative GC-MS Parameters for Photoinitiator Analysis

| Parameter | Setting | Source(s) |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) | nih.gov |

| Injection Mode | Splitless | researchgate.netnih.govdphen1.com |

| Injector Temperature | 250 - 280 °C | researchgate.netnih.gov |

| Carrier Gas | Helium | acs.org |

| Oven Program | Initial 40°C, ramped to 300°C | nih.gov |

| MS Ion Source Temp. | 230 - 250 °C | researchgate.netnih.govdphen1.com |

| Detection Mode | Selected Ion Monitoring (SIM) / Full Scan | researchgate.netdphen1.com |

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are the most widely used techniques for analyzing photoinitiators like 4-MTBP. jfda-online.comnih.gov These methods are particularly suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis. UHPLC offers advantages over conventional HPLC, including faster analysis times, higher resolution, and lower solvent consumption. mdpi.com

Separation is typically achieved using a reversed-phase column, most commonly a C18 column. google.comnih.gov A gradient elution using a mobile phase consisting of water and an organic solvent, such as acetonitrile (B52724) or methanol, is often employed to effectively separate the analytes. google.comfrontiersin.org Detection is commonly performed with a UV detector or, for higher specificity and sensitivity, a mass spectrometer. google.com For instance, a method for analyzing benzophenone and 4-methylbenzophenone (B132839) in cigarette packaging material utilized an ACQUITY UPLC BEH C18 column with a water and acetonitrile mobile phase. google.com

Table 2: Typical HPLC/UHPLC Parameters for Benzophenone Derivative Analysis

| Parameter | Setting | Source(s) |

|---|---|---|

| Column | Reversed-phase C18 (e.g., ACQUITY UPLC BEH C18, XDB C18) | google.com |

| Mobile Phase | Water and Acetonitrile/Methanol (often with formic acid or ammonium (B1175870) acetate) | google.comfrontiersin.orgpensoft.net |

| Elution Mode | Gradient | google.compensoft.net |

| Flow Rate | 0.3 - 1.0 mL/min | google.comnih.gov |

| Column Temperature | 30 °C | google.com |

| Detector | UV or Mass Spectrometer (MS) | google.com |

| Injection Volume | 2 - 15 µL | google.compensoft.net |

Tandem Mass Spectrometry (MS/MS) for Enhanced Sensitivity and Confirmation

For unequivocal identification and highly sensitive quantification, HPLC or GC is often coupled with tandem mass spectrometry (MS/MS). nih.govresearchgate.net This technique, particularly in the multiple reaction monitoring (MRM) mode, provides exceptional selectivity by monitoring a specific precursor ion to product ion fragmentation pathway for the target analyte. acs.orgresearchgate.netgcms.cz This minimizes matrix interference and allows for very low limits of detection (LOD), often in the parts-per-billion (µg/kg) or even parts-per-trillion (ng/g) range. nih.govnih.gov

An LC-MS/MS method was developed for the simultaneous determination of seven photoinitiators in packaged milk, achieving low limits of quantification (from 0.1 to 5.0 µg/kg). nih.gov Similarly, UHPLC-MS/MS methods have been developed to monitor numerous benzophenone derivatives in food products. researchgate.netresearchgate.net The optimization of MS/MS parameters, such as the cone voltage and collision energy, is critical to obtaining the maximum sensitivity and specificity for each compound. frontiersin.org The selection of at least two characteristic MRM transitions for each analyte is standard practice for confirmation according to regulatory guidelines. researchgate.net

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step to isolate 4-MTBP from the sample matrix and concentrate it prior to chromatographic analysis.

Solid-Liquid Extraction (SLE)

Solid-Liquid Extraction (SLE) is a fundamental and widely used technique for extracting analytes from solid samples, such as food packaging or dry foods. mdpi.comuomus.edu.iq The principle involves using a liquid solvent to dissolve and separate a solute from a solid matrix. uomus.edu.iq In the context of analyzing photoinitiators, solvents like acetonitrile, ethanol, or dichloromethane (B109758) are commonly used to extract compounds from paper, cardboard, or food samples. nih.govnih.govnih.gov The extraction process can be enhanced by methods such as ultrasonic agitation. nih.gov Following extraction, a cleanup step, often involving solid-phase extraction (SPE), may be necessary to remove interfering co-extractives before analysis. nih.govnih.gov For example, a method for analyzing benzophenone in breakfast cereals used ultrasonic extraction with a dichloromethane and acetonitrile mixture, followed by cleanup on a silica (B1680970) SPE cartridge. nih.gov

QuEChERS and Fast Pesticide Extraction (FaPEx) Approaches

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a streamlined extraction and cleanup method that has gained popularity for the analysis of contaminants in food. jfda-online.commdpi.com The typical QuEChERS procedure involves an initial extraction with acetonitrile followed by a salting-out step (e.g., with magnesium sulfate (B86663) and sodium chloride) to induce phase separation. jfda-online.com A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), uses sorbents like primary secondary amine (PSA) or C18 to remove interferences such as fatty acids and pigments. mdpi.com

A more recent and even faster approach is the Fast Pesticide Extraction (FaPEx) method. mdpi.comresearchgate.net FaPEx is a simplified version of QuEChERS that uses pre-filled, single-use cartridges, reducing extraction time and solvent usage. jfda-online.comresearchgate.netnih.gov Studies comparing extraction methods for benzophenone derivatives from cereals found that the FaPEx method yielded high and consistent recoveries, often superior to traditional SLE or even QuEChERS. jfda-online.commdpi.com This technique, coupled with UHPLC-MS/MS, has been successfully used to analyze for a wide range of benzophenone photoinitiators in complex food matrices like rice cereal and milk. mdpi.comresearchgate.net

Table 3: Comparison of Extraction Techniques for Benzophenone Derivatives

| Technique | Principle | Advantages | Common Application | Source(s) |

|---|---|---|---|---|

| Solid-Liquid Extraction (SLE) | Dissolving the analyte from a solid matrix using a liquid solvent. | Widely applicable, straightforward. | Extraction from paper, cardboard, and dry foods. | mdpi.comnih.govuomus.edu.iq |

| QuEChERS | Acetonitrile extraction followed by salting-out and d-SPE cleanup. | Quick, easy, effective, uses less solvent than traditional methods. | Analysis of contaminants in various food matrices. | jfda-online.commdpi.com |

| FaPEx | Simplified QuEChERS using pre-filled, single-use cartridges. | Very fast (<5 min), simple, low waste generation, high recovery. | Rapid analysis of photoinitiators in cereals and other packaged foods. | jfda-online.commdpi.comresearchgate.netnih.gov |

Spectroscopic Characterization (Beyond Theoretical Predictions)

Spectroscopic techniques are indispensable for the structural elucidation and identification of 4-(Methylthio)benzophenone. These methods provide detailed information about the molecule's functional groups, connectivity, and electronic properties.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of a related compound, 4-(methylthio)benzoic acid, shows characteristic absorption bands that can be correlated to its structural features. researchgate.net For this compound, one would expect to observe characteristic peaks for the carbonyl (C=O) stretching of the benzophenone core and vibrations associated with the methylthio (-SCH₃) group and the aromatic rings. While a specific spectrum for this compound was not found in the provided search results, the spectra of related compounds like 4-methylbenzophenone and other benzophenone derivatives are available and show these characteristic absorptions. chemicalbook.comnist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. digitaloceanspaces.com In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the two different aromatic rings and a singlet for the methyl protons of the methylthio group. The chemical shifts and splitting patterns of the aromatic protons would provide information about their electronic environment and their coupling with neighboring protons. mlsu.ac.inpressbooks.pub Similarly, the ¹³C NMR spectrum would show distinct signals for each unique carbon atom, including the carbonyl carbon, the carbon attached to the sulfur atom, and the various aromatic carbons. digitaloceanspaces.com While specific NMR data for this compound was not retrieved, the analysis of related structures like 4-methylbenzophenone provides a basis for predicting the expected spectral features. chemicalbook.com

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to study species with unpaired electrons, such as free radicals. wikipedia.orgbhu.ac.in In the context of this compound, which is used as a photoinitiator, ESR spectroscopy is invaluable for detecting and characterizing the radical intermediates formed upon UV irradiation. researchgate.net The process of photopolymerization is initiated by the formation of radicals, and ESR can directly observe these transient species. researchgate.net

Studies on aromatic carboxylic acids containing a thioether group have shown that upon irradiation, sulfur-centered radical cations can be formed and detected by ESR at low temperatures. researchgate.net For this compound, laser-induced electron transfer can lead to the formation of radical species that can be monitored by spectroscopic techniques. researchgate.net ESR spectroscopy can provide information about the structure and environment of these radicals through the analysis of g-factors and hyperfine couplings. bhu.ac.in Spin trapping techniques, where a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct, are often used in conjunction with ESR to facilitate detection. nih.govdgk-ev.de

Nuclear Magnetic Resonance Spectroscopy (NMR)

Validation Parameters for Analytical Methods (Linearity, Repeatability, Accuracy, Precision)

The validation of analytical methods is crucial to ensure that they are reliable, reproducible, and fit for their intended purpose. particle.dkwjarr.com The key parameters for validation include linearity, repeatability, accuracy, and precision. europa.euyokogawa.com

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. yokogawa.com For the analysis of benzophenone derivatives, methods are typically validated to show a linear response over a specific concentration range, with correlation coefficients (r) greater than 0.99 being desirable. researchgate.net

Repeatability: Repeatability refers to the precision of the method under the same operating conditions over a short interval of time. ut.ee It is typically expressed as the relative standard deviation (RSD) of a series of measurements. For example, in the analysis of pesticides in complex matrices, repeatability with RSD values below 9.8% has been achieved. nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing certified reference materials or by performing recovery studies on spiked samples. yokogawa.com Satisfactory recoveries, often in the range of 70-120%, are generally required. lcms.cz For instance, a method for analyzing benzophenone analogs in rice cereal reported recoveries between 71% and 119%. researchgate.net

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. ut.ee It is usually expressed as the standard deviation or RSD and is evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). ut.ee A study on the analysis of benzophenones and their derivatives reported on the repeatability of their method. researchgate.net

The table below summarizes typical validation parameters that would be established for an analytical method for this compound, based on data for related compounds.

| Validation Parameter | Typical Acceptance Criteria/Value | Reference |

| Linearity (r) | > 0.99 | researchgate.net |

| Repeatability (RSD) | < 10% | nih.gov |

| Accuracy (Recovery) | 70 - 120% | lcms.czresearchgate.net |

| Precision (RSD) | Varies by level (repeatability, intermediate) | researchgate.netut.ee |

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Photoinitiators

The rational design of new photoinitiators based on the 4-(methylthio)benzophenone scaffold is a primary area of future research. The goal is to create next-generation photoinitiators with improved characteristics. uvabsorber.com Understanding the relationship between the molecular structure and photoinitiating properties is key to this endeavor. chemrxiv.org The photoinitiating capabilities of benzophenones are closely tied to the degree of π-conjugation and delocalization within the molecule. chemrxiv.orgresearchgate.net By strategically modifying the benzophenone (B1666685) core with various electron-donating or electron-withdrawing groups, researchers can fine-tune the excited state properties and reactivity. chemrxiv.org

The development of novel photoinitiators is crucial for advancing UV curing technologies used in a variety of industrial applications. uvabsorber.com For instance, new multifunctional benzophenone-based photoinitiators have been designed for photopolymerization under milder conditions, such as those provided by LED irradiation. rsc.org These new structures, some of which combine benzophenone with moieties like triphenylamine, are designed to enhance performance in applications like 3D printing. rsc.orgresearchgate.net The aim is to develop versatile photoinitiators with potential for broad industrial use. researchgate.net

Enhancing Light Absorption and Reaction Selectivity

A significant focus of future research is to enhance the light absorption characteristics and reaction selectivity of this compound and its derivatives. The introduction of a sulfur atom onto the benzene (B151609) ring of benzophenone causes a red shift in the ultraviolet absorption wavelength, moving it from approximately 250 nm to 315 nm. google.com This shift enhances the absorption efficiency of longer wavelength light, leading to a higher initiation rate compared to unsubstituted benzophenone. google.com

Further modifications to the molecular structure can lead to even greater enhancements. For example, the incorporation of different arylamine groups as electron donors has been shown to result in red-shifted absorption and higher molar extinction coefficients. researchgate.net Computational studies using Time-Dependent Density Functional Theory (TD-DFT) have shown that derivatives of this compound can exhibit absorption at higher wavelengths due to extended delocalization of π-electrons. chemrxiv.orgchemrxiv.org This knowledge is fundamental for designing novel initiators with customized light absorption, excited state lifetimes, and reaction selectivities, which is beneficial for UV-curing and other light-driven processes. chemrxiv.orgchemrxiv.org The solvent environment can also influence the photophysical properties, with studies showing that specific solvent-solute interactions can affect the absorbance energies of benzophenone derivatives. nih.gov

Advanced Computational Modeling for Predictive Understanding

Advanced computational modeling is becoming an indispensable tool for gaining a predictive understanding of the behavior of this compound and its derivatives. chemrxiv.orgresearchgate.net Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are employed to compute various parameters such as chemical reactivity, stability, and photoinitiating properties. chemrxiv.orgchemrxiv.org These calculations can predict properties like proton affinity, ionization energy, and electron affinity, which are crucial for understanding the molecule's behavior in photochemical reactions. chemrxiv.orgchemrxiv.org

Computational models, including Quantitative Structure-Activity Relationship (QSAR) models based on machine learning, are being developed to forecast the activity of benzophenone derivatives. scielo.brscielo.br These models use molecular descriptors to identify structural features that are key contributors to the desired activity. scielo.br For example, DFT calculations can help in identifying potential electrophilic and nucleophilic sites and understanding π-electron delocalization, which are critical for elucidating light absorption and reactivity. chemrxiv.org Such predictive models accelerate the virtual screening and design of new compounds with optimized properties, streamlining the discovery of novel agents for various applications. scielo.brscielo.br

Development of Novel Synthetic Methodologies for Tailored Structures

The development of novel and efficient synthetic methodologies is crucial for creating tailored this compound structures with specific functionalities. Researchers are exploring various synthetic strategies to produce functionalized benzophenones. nih.gov These methods include organocatalyzed reactions, Suzuki-Miyaura cross-coupling reactions, and Friedel-Crafts acylation. thieme-connect.comedu.krdnih.gov

For instance, organocatalyzed reactions involving 3-formylchromones have been shown to be an efficient route to functionalized benzophenones. thieme-connect.com Site-selective Suzuki-Miyaura cross-coupling reactions offer a way to synthesize 4-aryl-2,3-bis(trifluoromethanesulfonyloxy)-benzophenones with good regioselectivity. edu.krd Additionally, Friedel-Crafts condensation remains a key method for constructing the benzophenone skeleton. nih.gov The ability to synthesize a diverse range of derivatives is essential for structure-activity relationship studies and for developing new materials with desired properties. nih.govmdpi.com

Expansion of Analytical Capabilities for Complex Matrices

As the use of this compound and its derivatives expands, so does the need for advanced analytical methods to detect and quantify these compounds in complex matrices, such as food packaging materials. rsc.orgeuropa.eu The potential for these compounds to migrate from packaging into food has prompted the development of sensitive and robust analytical techniques. rsc.orgresearchgate.net

High-performance liquid chromatography (HPLC) with diode array detection is one method used for the simultaneous determination of benzophenone and its derivatives. europa.eu Other methods involve solid-phase extraction (SPE) followed by chromatographic separation. rsc.org Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the identification and quantification of these compounds. researchgate.net The development of these analytical methods is essential for ensuring food safety and for monitoring the levels of these photoinitiators in various consumer products. rsc.orgeuropa.eu

Q & A

Q. What validated analytical methods are recommended for quantifying 4-(Methylthio)benzophenone in environmental or biological samples?

High-performance liquid chromatography (HPLC) coupled with UV detection or liquid chromatography-mass spectrometry (LC-MS) are standard methods for quantifying this compound. Sample preparation involves extraction with high-purity acetonitrile (ACN) and filtration using Milli-Q water systems to minimize interference. For complex matrices like food packaging or recycled materials, multi-analyte approaches with internal standards (e.g., 4-methylbenzophenone or 4-hydroxybenzophenone) improve accuracy. Validation should include spike-recovery tests in representative matrices (e.g., industrial packaging, food samples) to account for matrix effects .

Q. What synthetic protocols are reliable for laboratory-scale preparation of this compound?

A three-step synthesis from 2-hydroxyacetophenone and 4-methylbenzaldehyde is commonly employed. The procedure involves:

Friedel-Crafts acylation : Using benzoyl chloride and a Lewis acid catalyst (e.g., AlCl₃) to introduce the benzophenone backbone.

Thioether functionalization : Reaction with methylthiolating agents (e.g., methyl disulfide) under controlled pH.

Purification : Column chromatography or recrystallization from ethanol to achieve >95% purity.

Key challenges include avoiding over-substitution at the aromatic ring and ensuring regioselectivity during thioether formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thioether group (δ ~2.5 ppm for S-CH₃) and aromatic substitution patterns. Fourier-transform infrared (FTIR) confirms the carbonyl stretch (~1660 cm⁻¹) and C-S bond (~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 245.08). Cross-referencing with certified reference materials (e.g., Aldrich standards) ensures accuracy .

Advanced Research Questions

Q. How can researchers address inconsistencies in reported photodegradation pathways of this compound across different matrix types?

Discrepancies often arise from variations in light exposure (UV vs. visible), matrix composition (e.g., aqueous vs. lipid-rich environments), and competing reactive oxygen species (ROS). To resolve these:

- Conduct controlled photolysis experiments using standardized light sources (e.g., 254 nm UV lamps).

- Compare degradation kinetics in inert solvents (e.g., ACN) versus complex matrices (e.g., food simulants).

- Employ LC-MS/MS to identify intermediate metabolites (e.g., sulfoxide derivatives) and validate pathways via isotopic labeling .

Q. What computational models predict the metabolic fate of this compound in mammalian systems?

Quantitative structure-activity relationship (QSAR) models and docking simulations using enzymes like cytochrome P450 (CYP3A4) can predict oxidation sites (e.g., S-methyl to sulfoxide). Density functional theory (DFT) calculations assess the thermodynamic feasibility of metabolic steps. For environmental fate, EPI Suite software estimates biodegradation half-lives and bioaccumulation potential based on logP (~3.2) and solubility data .

Q. What experimental strategies optimize the isolation of this compound from multi-component reaction mixtures?

- Solid-phase extraction (SPE) : Use C18 columns with gradient elution (water:ACN) to separate benzophenone derivatives.

- Fractional crystallization : Exploit solubility differences in ethanol/water mixtures.

- Chiral separation : For enantiomeric byproducts, employ amylose-based HPLC columns.

Monitor purity at each stage via thin-layer chromatography (TLC) and confirm with differential scanning calorimetry (DSC) to detect polymorphic impurities .

Q. Methodological Notes

- Data Contradiction Analysis : Cross-validate toxicity results using orthogonal assays (e.g., Ames test vs. comet assay) to distinguish artifacts from true biological effects .

- Advanced Characterization : For photostability studies, combine accelerated aging tests with time-resolved spectroscopy to track degradation kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.